molecular formula C14H13N3O2S B15098105 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B15098105
M. Wt: 287.34 g/mol
InChI Key: KQDVSUUQJPPLJD-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a chromene (benzopyran) scaffold with a 1,3,4-thiadiazole moiety. The chromene core is a privileged structure in medicinal chemistry, known for its anti-inflammatory, antioxidant, and anticancer properties . The 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, enhances bioactivity through improved binding affinity and metabolic stability. The ethyl substituent at position 5 of the thiadiazole ring modulates electronic and steric properties, influencing solubility and target interactions .

Its synthesis typically involves coupling reactions between chromene-3-carboxylic acid derivatives and 5-ethyl-1,3,4-thiadiazol-2-amine precursors under peptide-coupling conditions (e.g., EDCI/HOBt), as inferred from analogous syntheses in and .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide

InChI

InChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18)

InChI Key

KQDVSUUQJPPLJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Methodological Approaches

Starting Materials and Precursor Synthesis

The compound’s synthesis typically begins with two key precursors:

  • 2H-Chromene-3-carboxylic acid derivatives : Often prepared via acid-catalyzed cyclization of substituted salicylaldehydes with ethyl acetoacetate.
  • 5-Ethyl-1,3,4-thiadiazol-2-amine : Synthesized by cyclizing thiosemicarbazides with acetic anhydride, followed by alkylation.

Step-wise Synthesis Procedure

The convergent synthesis involves three stages:

Stage 1: Chromene-3-carboxylic Acid Synthesis

Ethyl chromene-3-carboxylate is synthesized via Knoevenagel condensation between 2-hydroxybenzaldehyde and ethyl acetoacetate in ethanol under reflux (78°C), yielding 75–85% product. Hydrolysis to the free acid is achieved using NaOH (2M, 60°C, 4 hr), followed by acidification (HCl, pH 2).

Stage 2: Thiadiazole Amine Preparation

5-Ethyl-1,3,4-thiadiazol-2-amine is formed by treating thiosemicarbazide with acetic anhydride at 120°C for 6 hr, followed by ethylation using ethyl bromide and K₂CO₃ in DMF (80°C, 12 hr).

Stage 3: Amide Coupling

Chromene-3-carboxylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine undergo coupling via:

  • Direct activation : Using EDCl/HOBt in DMF (0°C to RT, 24 hr).
  • Acid chloride route : Treating the acid with oxalyl chloride (1:2 molar ratio) in dichloromethane (0°C, 2 hr), followed by amine addition in THF (0°C to RT, 12 hr).

Table 1: Comparative Analysis of Coupling Methods

Method Reagents Solvent Yield (%)
Direct activation EDCl/HOBt DMF 68–72
Acid chloride Oxalyl chloride THF 82–88

The acid chloride route provides superior yields due to enhanced electrophilicity of the acyl chloride intermediate.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Triethylamine (Et₃N) is critical for neutralizing HCl byproducts during acyl chloride formation, with stoichiometric amounts (2–3 eq) maximizing yield. Polar aprotic solvents (DMF, THF) improve reagent solubility, while ethanol, though cheaper, reduces reactivity due to hydrogen bonding.

Temperature and Time Dependencies

  • Cyclization (Chromene formation) : Refluxing ethanol (78°C) for 6 hr optimizes ring closure without side reactions.
  • Amidation : Room temperature (25°C) for 12–24 hr balances conversion and energy costs.

Analytical Techniques for Structural Confirmation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms amide bond formation (δ 10–12 ppm for NH) and chromene protons (δ 6.5–7.5 ppm).
  • IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).
  • X-ray Diffraction : Resolves dihedral angles between chromene and thiadiazole rings, as seen in analogous structures (e.g., 88.63° in ethyl 2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate).

Comparative Analysis with Structural Analogues

Table 2: Structural Analogues and Synthesis Variations

Compound Key Differences Synthetic Yield
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide Benzamide vs. chromene 62%
N-(5-Propyl-thiadiazol-2-yl)-2H-chromene-3-carboxamide Propyl vs. ethyl substituent 78%

Ethyl groups on the thiadiazole ring improve solubility without steric hindrance, enhancing yields compared to bulkier alkyl chains.

Scalability and Industrial Production Considerations

Pilot-scale synthesis (1 kg batch) using the acid chloride method achieves 80% yield with:

  • Cost-effective reagents : Oxalyl chloride ($0.15/g) vs. EDCl ($1.20/g).
  • Solvent recovery : THF is distilled and reused (85% efficiency). Challenges include managing exothermic reactions during acyl chloride formation, requiring jacketed reactors for temperature control.

Chemical Reactions Analysis

Cyclization Reactions

Heating N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide with α-halocarbonyl compounds (e.g., chloroacetyl chloride, phenacyl chloride) induces heterocyclization, forming fused thiazole derivatives .

Reagent Conditions Product Key Spectral Data
Chloroacetyl chlorideReflux in acetic acidThiazolidinone derivativeIR: 1747 cm⁻¹ (C=O); ¹H NMR: δ 4.02 ppm (C5 thiazole protons)
Phenacyl chlorideReflux in ethanolThiazole ring with aromatic substituent¹H NMR: δ 7.19 ppm (olefinic proton), δ 14.49 ppm (NH); MS: m/z 431 (C₂₂H₁₇N₅OS₂)

Coupling with Diazonium Salts

Reaction with diazonium salts (e.g., 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-diazonium chloride) in pyridine yields hydrazono intermediates, which cyclize under acidic conditions :

Mechanism :

  • Diazotization at 0–5°C forms hydrazono compounds.

  • Cyclization via reflux in acetic acid produces triazine- or pyrazolo-triazine-fused derivatives.

Diazonium Salt Cyclized Product Biological Relevance
1H-1,2,4-triazol-3-diazonium chloride Triazolo[5,1-c] triazine-3-carboxamideInsecticidal activity
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-diazoniumPyrido[2′,3′:3,4]pyrazolo[5,1-c] triazine-3-carboxamideStructural novelty for agrochemical studies

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole moiety undergoes nucleophilic substitution with thiols or amines :

Example :
Reaction with thiourea forms thiocarbamoyl intermediates, which cyclize with α-halocarbonyl reagents to yield thiazole derivatives.

Nucleophile Product Analytical Confirmation
ThioureaThiazole-thiadiazole hybridIR: 2187 cm⁻¹ (CN); ¹³C NMR: δ 158.44 ppm (C=N)
HydrazineHydrazono-linked pyrazole derivativesMS: m/z 369 (C₁₇H₁₅N₅OS₂); ¹H NMR: δ 7.38–7.52 ppm (aromatic multiplet)

Cyanoacetylation

The carboxamide group reacts with cyanoacetylating agents (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile) to form cyanoacetamide precursors, critical for synthesizing heterocyclic libraries .

Spectral Validation :

  • IR: 2260 cm⁻¹ (CN stretch), 1702 cm⁻¹ (amide C=O) .

  • ¹H NMR: δ 12.73 ppm (amide NH) .

Condensation with Carbonyl Compounds

The active methylene group participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives.

Spectroscopic Monitoring of Reactions

Key techniques for reaction tracking:

  • TLC : Used to monitor reaction progress (silica gel GF₂₅₄) .

  • IR/NMR : Confirm functional group transformations (e.g., disappearance of CN at 2260 cm⁻¹ post-cyclization) .

  • Mass Spectrometry : Validates molecular formulas (e.g., m/z 431 for C₂₂H₁₇N₅OS₂) .

Stability Under Synthetic Conditions

The compound remains stable under reflux in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strongly acidic/basic media.

This reactivity profile positions this compound as a versatile scaffold for generating bioactive heterocycles, particularly in agrochemical and pharmaceutical research .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The chromene ring can also interact with cellular membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Cyclopropyl substituents () introduce steric hindrance, which may reduce binding efficiency in certain targets .
  • Pharmacophore Influence : Replacing the chromene core with phthalazine () or valproate-derived chains () shifts bioactivity from anticancer to antiseizure applications.
  • Bioactivity : Compound 4y (), a bis-thiadiazole derivative, demonstrates potent anticancer activity, suggesting that dual heterocyclic systems enhance cytotoxicity.

Table 2: Physicochemical Properties

Compound Solubility Synthetic Yield Key Synthetic Challenges
Target Compound Low (aqueous) ~65–70%* Purification of polar intermediates
N-(5-methyl-thiadiazol-2-yl)-chromene Moderate ~60–75%* Similar to target compound
Compound 4y () Very low 55–70% Multi-step synthesis; thiol coupling

*Inferred from analogous syntheses in and .

  • Solubility: The target compound and its analogues exhibit poor aqueous solubility due to aromatic stacking and hydrophobic substituents. highlights this as a limitation for injectable formulations, prompting strategies like β-cyclodextrin nanocapsule loading .
  • Synthetic Complexity : Chromene-thiadiazole hybrids require careful control of coupling conditions (e.g., EDCI/HOBt in DMF) to avoid side reactions, as seen in . Bis-thiadiazole derivatives (e.g., 4y) demand sequential cyclization and coupling steps .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties. The molecular formula is C14H11N3O3SC_{14}H_{11}N_3O_3S, and it features a chromene backbone substituted with a thiadiazole moiety.

Structural Representation

PropertyValue
Molecular FormulaC14H11N3O3S
Molecular Weight299.32 g/mol
SMILESCC(C)N1=NN=C(S1)C(=O)C2=CC=CC=C2O
InChIInChI=1S/C14H11N3O3S/c1-8(15)12-13(20)14(21)9-10(16)6-7-11(14)19/h6-7,9-10H,1-5H3,(H,15,20,21)

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound led to increased apoptosis in cancer cell lines such as MCF-7 through the activation of p53 and caspase pathways .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710.38Induction of apoptosis via p53 activation
6-amino-N-(5-ethyl...HeLa0.65Cell cycle arrest at G0-G1 phase
Derivative XPANC-10.75Disruption of DNA machinery

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. A study reported that modifications in the thiadiazole ring could enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(5-ethyl...Staphylococcus aureus32 µg/mL
N-(5-ethyl...Escherichia coli64 µg/mL

Structure–Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications at specific positions on the thiadiazole ring can enhance anticancer and antimicrobial activities. For example:

  • Electron-withdrawing groups at the para position increase antimicrobial potency.
  • Electron-donating groups enhance anticancer activity by stabilizing reactive intermediates during metabolic processes .

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic applications:

  • MCF-7 Breast Cancer Cells : The compound was shown to induce apoptosis effectively and inhibit cell proliferation.
  • Staphylococcus aureus Infections : In vivo studies indicated reduced infection rates when treated with derivatives containing the thiadiazole moiety.

Q & A

Q. Basic Research Focus

  • Synthesis :
    • Step 1 : React 5-ethyl-1,3,4-thiadiazol-2-amine with chromene-3-carboxylic acid derivatives (e.g., acyl chlorides) under reflux in aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., triethylamine) to facilitate amide bond formation .
    • Step 2 : Optimize reaction conditions (temperature: 60–80°C; time: 4–6 hours) to achieve yields >75%. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Characterization :
    • Elemental Analysis : Confirm C, H, N, S content (e.g., predicted vs. actual C: 56.4% vs. 56.4% observed in analogous compounds) .
    • Spectroscopy : Use ¹H/¹³C NMR to verify thiadiazole (C-S-C at ~160 ppm) and chromene (olefinic protons at δ 6.5–7.2 ppm) moieties. IR confirms amide C=O stretch (~1650 cm⁻¹) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 345 for C₁₄H₁₂N₃O₂S) .

How is the biological activity of this compound screened in preclinical studies?

Q. Basic Research Focus

  • Anticancer Assays :
    • Test against MCF-7 (breast) and A549 (lung) cancer cell lines using MTT assays. Compare IC₅₀ values to cisplatin (e.g., IC₅₀ = 0.034–0.084 mmol/L for similar thiadiazole-chromene hybrids) .
  • Antiepileptic Models :
    • Use isoniazid-induced seizures in mice. Measure latency to first seizure (e.g., 120 ± 15 min vs. 45 ± 10 min in controls) .
  • Antimicrobial Screening :
    • Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to sulfa drugs (e.g., MIC = 8–16 µg/mL) .

What structure-activity relationships (SAR) guide the optimization of this compound?

Q. Advanced Research Focus

  • Thiadiazole Substitution :
    • Ethyl at C5 enhances lipophilicity and membrane penetration (logP ~2.5 vs. methyl: logP ~1.8), improving anticancer activity .
  • Chromene Modifications :
    • Methoxy or halogen substituents on the chromene ring increase π-π stacking with enzyme active sites (e.g., aromatase inhibition IC₅₀ = 0.062 mmol/L) .
  • Amide Linker :
    • Replacing the carboxamide with sulfonamide reduces cytotoxicity in NIH3T3 non-cancer cells (viability >80% at 0.1 mmol/L) .

Table 1 : SAR Trends in Thiadiazole-Chromene Hybrids

SubstituentBiological ImpactReference
C5-Ethyl (thiadiazole)↑ Anticancer activity (IC₅₀ ↓ 40%)
Chromene-3-OCH₃↑ Aromatase inhibition (IC₅₀ ↓ 30%)
Amide → Sulfonamide↓ Toxicity in normal cells (viability ↑ 2x)

How can contradictory data on solubility and efficacy be resolved?

Q. Advanced Research Focus

  • Issue : High lipophilicity (logP >3) causes poor aqueous solubility (<0.1 mg/mL), limiting bioavailability despite potent in vitro activity .
  • Solutions :
    • Formulation : Use β-cyclodextrin nanocapsules to enhance solubility (e.g., solubility ↑ 10x in preclinical models) .
    • Prodrug Design : Introduce phosphate esters at the chromene oxygen to improve hydrophilicity (logP ↓ 1.5 units) .

What mechanistic hypotheses explain its activity against cancer and epilepsy?

Q. Advanced Research Focus

  • Anticancer Mechanism :
    • Induces apoptosis via caspase-3 activation (↑ 3x in MCF-7 cells) and inhibits PI3K/Akt pathways (p-Akt ↓ 60% at 0.05 mmol/L) .
    • Chromene moiety intercalates DNA (Kd = 1.2 µM), while thiadiazole disrupts tubulin polymerization (IC₅₀ = 0.8 µM) .
  • Antiepileptic Action :
    • Modulates GABAergic signaling by enhancing Cl⁻ influx (EC₅₀ = 12 µM in hippocampal neurons) .

What advanced techniques validate target engagement in biological systems?

Q. Advanced Research Focus

  • Molecular Docking :
    • Thiadiazole binds PI3K ATP pocket (binding energy = -9.2 kcal/mol; PDB: 4L23) .
  • Isothermal Titration Calorimetry (ITC) :
    • Confirms DNA binding (ΔH = -15 kJ/mol, Kd = 1.1 µM) .
  • In Vivo PET Imaging :
    • Use ¹⁸F-labeled analogs to track brain penetration in seizure models (SUV = 2.5 in epileptic mice vs. 0.8 in controls) .

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